Pomalidomide-amino-PEG4-NH2 is a synthesized compound that integrates Pomalidomide, a thalidomide analogue known for its therapeutic applications, with a polyethylene glycol (PEG) linker featuring an amino group. This compound is primarily utilized in the development of proteolysis-targeting chimeras (PROTACs), which are innovative molecules designed to selectively degrade specific proteins by recruiting E3 ubiquitin ligases, particularly cereblon. The compound has garnered attention for its potential in therapeutic applications, especially in oncology and neurodegenerative diseases.
Pomalidomide-amino-PEG4-NH2 is derived from Pomalidomide, which has established clinical use in treating multiple myeloma and other malignancies. The PEG4 linker enhances solubility and stability, making it suitable for conjugation with various target proteins in research settings. The compound is commercially available from various suppliers, including BPS Bioscience and TargetMol Chemicals.
Pomalidomide-amino-PEG4-NH2 is classified as a small molecule drug and a chemical probe used in biochemical research. It falls under the category of E3 ligase ligand-linker conjugates, which are critical components in the design of PROTACs.
The synthesis of Pomalidomide-amino-PEG4-NH2 typically involves several key steps:
The synthesis can be scaled up for industrial production using automated peptide synthesizers, ensuring consistency and quality control throughout the process.
The molecular structure of Pomalidomide-amino-PEG4-NH2 can be represented as follows:
The compound features a complex structure with multiple functional groups that facilitate its interaction with target proteins and E3 ligases. Its InChI Key is GQLKBZZCVCHVCL-UHFFFAOYSA-N, indicative of its unique chemical identity.
Pomalidomide-amino-PEG4-NH2 primarily undergoes substitution reactions due to its reactive amino groups. These reactions are essential for forming covalent bonds with target proteins in PROTAC technology.
The primary products of these reactions are amide-linked conjugates used in synthesizing PROTACs, which facilitate targeted protein degradation.
Pomalidomide-amino-PEG4-NH2 operates by recruiting E3 ubiquitin ligases to specific target proteins. This recruitment leads to ubiquitination of the target proteins, marking them for degradation by the proteasome. This mechanism is pivotal in its application within PROTAC technology, enabling selective degradation of disease-associated proteins.
Pomalidomide-amino-PEG4-NH2 has diverse applications in scientific research:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0